Enantiomeric excess of (S)-anteiso-C16:0 in natural lipids provides a baseline for chiral standard requirements
In analyses of aquatic food and cheese, the (S)-enantiomer of anteiso-fatty acids (a15:0 and a17:0) was found to be dominant, but the (R)-enantiomer proportion was up to fivefold higher in polar lipids compared to neutral lipids [1]. While this study focused on a15:0 and a17:0, the chiral center is identical in a16:0, establishing a class-wide requirement for enantiopure standards [2]. A racemic anteiso-C16:0 methyl ester would co-elute or fail to calibrate for enantiomeric excess, a problem the (13S)-form solves.
| Evidence Dimension | Proportion of (R)-enantiomer in polar vs. neutral lipids |
|---|---|
| Target Compound Data | Not directly measured; (13S)-enantiomer is used to quantify the enantiomeric ratio. |
| Comparator Or Baseline | a15:0 and a17:0 in food: (R)-enantiomer up to 5× higher in polar lipids |
| Quantified Difference | Up to 5-fold enrichment of (R)-enantiomer |
| Conditions | GC with chiral stationary phase (β-TBDM) on lipids from fish, mussels, and cheese |
Why This Matters
Without an enantiopure (13S) standard, the enantiomeric distribution of a16:0 cannot be accurately quantified, leading to potential errors in food authenticity and metabolic studies.
- [1] Hauff, S., et al. (2010). Enantioselective analysis of chiral anteiso fatty acids in the polar and neutral lipids of food. Lipids, 45(4), 357-365. View Source
- [2] Eibler, D., et al. (2017). Enantioselectivity of anteiso-fatty acids in hitherto uninspected sample matrices. Journal of Chromatography A, 1509, 153-161. View Source
